molecular formula C17H18ClN3O4S2 B2691895 2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide CAS No. 2097927-07-4

2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2691895
CAS No.: 2097927-07-4
M. Wt: 427.92
InChI Key: ZKIJSRYCGGGKOY-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in organic chemistry. It has a benzene sulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity . The compound also contains a 1,3-benzothiadiazol group, which is a type of heterocyclic compound that often exhibits interesting chemical properties .


Molecular Structure Analysis

The compound contains a cyclopropyl group, which is a three-membered carbon ring. These types of rings are known to have significant ring strain, which can affect the compound’s reactivity . The compound also contains a 1,3-benzothiadiazol ring, which is aromatic and therefore relatively stable .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the sulfonamide could increase the compound’s solubility in water .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents Sulfonamide derivatives, including various biologically active moieties such as thiazoles and imidazo[2,1-b]thiazoles, have been synthesized and evaluated for their cytotoxic activities against different human cell lines, including lung (A-549) and liver (HepG2) carcinoma cells, as well as for their antimicrobial properties. Some compounds demonstrated significant cytotoxic activity, indicating their potential as antimicrobial and antiproliferative agents (El-Gilil, 2019).

Anticonvulsant Agents Sulfonamide derivatives have also been explored for their anticonvulsant activity. For instance, certain sulfonamide thiazole moieties synthesized through reactions with various compounds demonstrated protective effects against picrotoxin-induced convulsions, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Cyclooxygenase-2 Inhibitors Sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2), both in vitro and in vivo. This research led to the identification of potent and selective COX-2 inhibitors, which are crucial for the treatment of conditions like rheumatoid arthritis and osteoarthritis, demonstrating the significance of sulfonamide derivatives in developing anti-inflammatory drugs (Penning et al., 1997).

Antiviral Activity The synthesis of sulfonamide derivatives has extended into antiviral research, where certain compounds exhibited anti-tobacco mosaic virus activity, indicating the potential of sulfonamide derivatives in the development of antiviral agents (Chen et al., 2010).

Mechanism of Action

Target of Action

The primary targets of the compound 2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide are currently unknown. This compound may interact with multiple receptors, similar to other bioactive aromatic compounds .

Mode of Action

It is likely that this compound interacts with its targets in a way that induces changes in cellular processes .

Biochemical Pathways

Given the potential broad-spectrum biological activities of similar compounds , it is plausible that this compound could affect multiple pathways, leading to diverse downstream effects.

Result of Action

Based on the biological activities of similar compounds , it is possible that this compound could have a range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities.

Future Directions

Future research could involve testing the biological activity of this compound, as well as exploring different synthetic routes to optimize its production .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide are not fully understood due to the limited available research. It is known that the compound is an important boronic acid derivative, which was obtained by a five-step substitution reaction . Its structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that the compound’s structure was geometrically optimized at the DFT/B3LYP/6-311+G (2d, p) level

Properties

IUPAC Name

2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S2/c18-14-5-1-4-8-17(14)26(22,23)19-11-12-20-15-6-2-3-7-16(15)21(13-9-10-13)27(20,24)25/h1-8,13,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIJSRYCGGGKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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